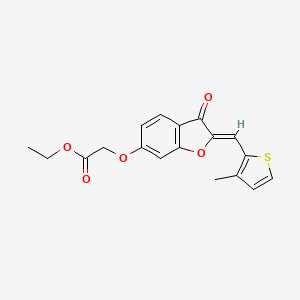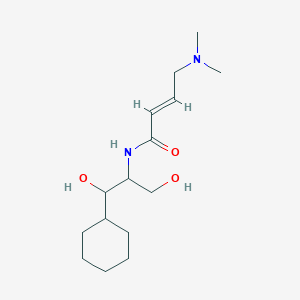
TCMDC-124975
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.448. The purity is usually 95%.
BenchChem offers high-quality N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
マラリア抑制活性
TCMDC-124975は、有望なマラリア抑制活性を示します . この化合物には、幅広い生物活性で知られるキナゾリンジオンコアが含まれています . This compoundは、P. falciparum 3D7に対するマラリア抑制活性について評価されました .
低毒性
この化合物は、低毒性であると報告されています . これは、治療薬としてのさらなる開発と最適化のための潜在的な候補であることを示しています .
抗がん活性
This compoundは、MCF-7細胞株に対する抗増殖活性について評価されました . これは、がん研究の分野における潜在的な用途を示唆しています .
抗炎症活性
This compoundの主要な構造であるキナゾリンジオンは、抗炎症特性で知られています . これは、this compoundが炎症性疾患の治療に潜在的に使用できることを示唆しています .
創薬
This compoundは、幅広い生物活性により、創薬における注目すべきファーマコフォアです . これは、さまざまな活性医薬品分子に存在します .
合成研究
可能な限り低コストの製品と環境に優しい代替案を使用して、this compoundの合成が記述されています . これは、持続可能な化学の研究における貴重な化合物となります .
作用機序
Target of Action
The primary target of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide, also known as TCMDC-124975, is the essential malarial kinase PfCLK3 . PfCLK3 plays a key role in the processing of parasite RNA . This kinase is essential for the survival of the blood stage of the most virulent species of human malaria, Plasmodium falciparum .
Mode of Action
This compound interacts with PfCLK3 by inhibiting its function . The compound was found to be active in vitro against recombinant PfCLK3 . The inhibition of PfCLK3 by this compound disrupts the processing of parasite RNA, thereby affecting the survival of the parasite .
Biochemical Pathways
The inhibition of PfCLK3 by this compound affects the RNA splicing pathway in the parasite . PfCLK3, along with other members of the PfCLK family, plays a crucial role in the phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes . Therefore, the inhibition of PfCLK3 disrupts these biochemical pathways, leading to downstream effects on the survival and propagation of the parasite .
Pharmacokinetics
It is suggested that this compound is a promising hit compound for a medicinal chemistry program to develop as a preclinical lead . This implies that the compound has favorable pharmacokinetic properties that allow it to be absorbed and distributed in the body, exert its action, and then be metabolized and excreted.
Result of Action
The result of the action of this compound is the inhibition of the survival and propagation of Plasmodium falciparum . By inhibiting PfCLK3, this compound disrupts the processing of parasite RNA, which is essential for the survival of the parasite’s blood stage . This leads to the death of the parasite and a reduction in the severity of the malaria infection .
生化学分析
Biochemical Properties
N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenoxyacetamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been identified as an inhibitor of certain enzymes, such as metallocarboxypeptidases, which are involved in peptide catabolism . The compound’s interaction with these enzymes is characterized by its ability to bind to the active site, thereby inhibiting their activity and affecting the overall biochemical pathway.
Cellular Effects
The effects of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenoxyacetamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in critical cellular processes, leading to changes in cell behavior and function . Additionally, it has been observed to impact cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenoxyacetamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of target enzymes, leading to their inhibition or activation . This binding interaction is crucial for the compound’s ability to modulate biochemical pathways and cellular processes. Furthermore, it has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenoxyacetamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has been observed to degrade, leading to a decrease in its efficacy . Its initial effects on cellular function remain significant, with long-term studies indicating potential changes in cellular behavior and function.
Dosage Effects in Animal Models
In animal models, the effects of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenoxyacetamide vary with different dosages. At lower doses, the compound has been shown to have beneficial effects on cellular function and metabolism . At higher doses, it can lead to toxic or adverse effects, including changes in cellular behavior and potential damage to tissues. These dosage-dependent effects highlight the importance of careful dosage regulation in therapeutic applications.
Metabolic Pathways
N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenoxyacetamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s influence on these pathways can lead to changes in the levels of key metabolites, affecting overall cellular metabolism. Understanding these interactions is crucial for elucidating the compound’s role in metabolic regulation.
Transport and Distribution
The transport and distribution of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenoxyacetamide within cells and tissues involve specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is essential for its efficacy and potential therapeutic applications.
Subcellular Localization
N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenoxyacetamide exhibits specific subcellular localization, which is crucial for its activity and function . The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interaction with target biomolecules and its overall biochemical effects.
特性
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-15-13-19(26(2)3)25-21(22-15)24-17-11-9-16(10-12-17)23-20(27)14-28-18-7-5-4-6-8-18/h4-13H,14H2,1-3H3,(H,23,27)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEZZLNVSYDOCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,5-dimethoxyphenyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2575035.png)

![{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl 2,6-dichlorobenzyl sulfoxide](/img/structure/B2575038.png)

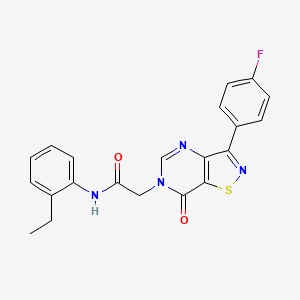
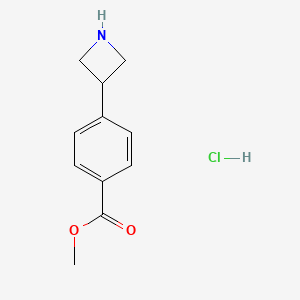
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2575045.png)
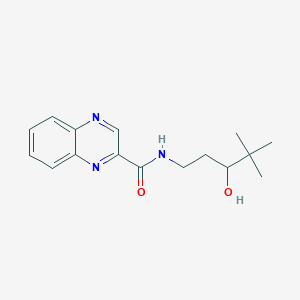
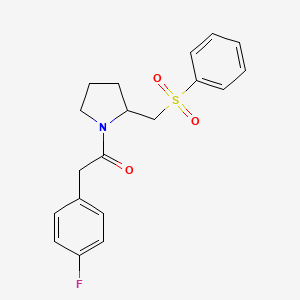
![N-[4-[Butyl(methyl)sulfamoyl]phenyl]prop-2-enamide](/img/structure/B2575053.png)


